Hydron;acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hydron;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6993-75-5 | |
| Record name | Acetic acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
60.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64-19-7 | |
| Record name | Acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.6 °C | |
| Record name | Acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Fundamental Chemical Principles and Advanced Reactivity of Hydrogen Acetate
Acid-Base Equilibria and Proton Transfer Dynamics
The acidic nature of acetic acid is its most prominent chemical characteristic, defined by its ability to donate a proton. khanacademy.org This process is a classic example of Brønsted-Lowry acid-base theory, where acetic acid acts as a proton donor. uomustansiriyah.edu.iq
In an aqueous solution, acetic acid undergoes partial dissociation, establishing a dynamic equilibrium. khanacademy.org It donates a proton to a water molecule, forming a hydronium ion (H₃O⁺) and an acetate (B1210297) ion (CH₃COO⁻). libretexts.org This reversible reaction is represented by the equation:
CH₃COOH + H₂O ⇌ H₃O⁺ + CH₃COO⁻ chem1.com
The reaction is more accurately described as a proton transfer from acetic acid to water. libretexts.org The extent of this dissociation is quantified by the acid dissociation constant (Kₐ), which for acetic acid at 25°C is approximately 1.75 x 10⁻⁵. csun.edulibretexts.org This small Kₐ value indicates that acetic acid is a weak acid, meaning that in solution, the equilibrium lies far to the left, with most of the acid remaining in its undissociated molecular form. chem1.com
The thermodynamics of this dissociation reveal that the process is influenced by both enthalpy (ΔH°) and entropy (ΔS°) changes. libretexts.org For acetic acid, the enthalpy of dissociation is small, while the entropy change is the more significant contributor to the Gibbs free energy (ΔG°) of the reaction. libretexts.org The pKₐ value, which is the negative logarithm of Kₐ, is directly proportional to the standard Gibbs free energy change and is a common measure of acid strength. wikipedia.org For acetic acid, the pKₐ is approximately 4.756 at 25°C. csun.edu
Thermodynamic Parameters for Acetic Acid Dissociation at 25°C
| Parameter | Value | Unit |
|---|---|---|
| Kₐ | 1.75 x 10⁻⁵ | - |
| pKₐ | 4.756 | - |
| ΔG° | 27.1 | kJ/mol |
| ΔH° | -0.4 | kJ/mol |
| ΔS° | -92.4 | J/mol·K |
Data sourced from multiple references. csun.edulibretexts.orglibretexts.org
The dissociation of acetic acid is significantly influenced by the surrounding medium. The nature of the solvent plays a crucial role; solvents with high dielectric constants can better stabilize the resulting ions (hydronium and acetate), thus promoting greater dissociation. solubilityofthings.com The strength of an acid is relative to the solvent's basicity. uomustansiriyah.edu.iq For instance, while acetic acid is a weak acid in water, it behaves as a strong acid in liquid ammonia (B1221849), a more basic solvent. Conversely, in a more acidic solvent like pure sulfuric acid, acetic acid can act as a base. uomustansiriyah.edu.iqwikipedia.org
Ionic strength, which is a measure of the total concentration of ions in a solution, also affects proton release. An increase in ionic strength generally leads to a decrease in the pKₐ of acetic acid, meaning the acid becomes slightly stronger. researchgate.netresearchgate.net This is due to the interactions between the ions in the solution, which can stabilize the charged products of the dissociation. researchgate.net The activity of the ions, rather than just their concentration, is what truly governs the equilibrium, and ionic strength directly impacts the activity coefficients of the ions. wikipedia.org
Advanced Reaction Mechanisms and Pathways
Beyond its acid-base properties, acetic acid participates in a variety of organic reactions, often involving its carboxyl group.
Acetic acid and its derivatives are key substrates in nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon of the acyl group. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group. openstax.org
For acetic acid itself, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction often requires acid catalysis. libretexts.orglumenlearning.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile. libretexts.orgbyjus.com A classic example is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of a strong acid catalyst (like sulfuric acid) to form an ester (e.g., ethyl acetate) and water. wikipedia.orglibretexts.org This reaction is reversible, and an excess of one reactant can be used to drive the equilibrium toward the product side. libretexts.org
Acetic acid can be converted to more reactive derivatives to facilitate these substitutions. For example, it can be reacted with thionyl chloride to form acetyl chloride, an acid chloride. lumenlearning.com Acid chlorides are much more reactive toward nucleophiles because the chloride ion is an excellent leaving group. byjus.com Similarly, acetic anhydride, another reactive derivative, is often used to prepare acetate esters and amides. wikipedia.orglibretexts.org
Acetic acid itself can serve as an effective and inexpensive catalyst in various organic transformations. researchgate.net It is particularly useful as a protic acid catalyst in reactions where a mild acidic environment is required. growingscience.com
For example, glacial acetic acid has been employed as a catalyst for the synthesis of di(indolyl)methanes through the condensation of indoles with aldehydes. growingscience.comresearchgate.net It has also been shown to effectively catalyze the N-acylation of amines using esters as the acyl source, providing a metal-free alternative for amide synthesis. researchgate.net In some cases, acetic acid can act as both a solvent and a catalyst. growingscience.com Its ability to donate a proton facilitates reactions by activating electrophiles, such as protonating a carbonyl group, as seen in some esterification and condensation reactions. libretexts.orgresearchgate.net
Biochemical and Biotechnological Interrogations of Hydrogen Acetate Metabolism
Microbial Production and Consumption Pathways
Acetogenesis and Carboxydotrophic Pathways
Acetogenesis is a microbial process where acetate (B1210297) is produced through the reduction of carbon dioxide (CO2) and other one-carbon (C1) compounds. wikipedia.orgmdpi.com This process is primarily accomplished by a diverse group of strictly anaerobic bacteria known as acetogens. wikipedia.org The core metabolic route for this conversion is the Wood-Ljungdahl pathway (WLP), also referred to as the reductive acetyl-CoA pathway. wikipedia.orgencyclopedia.pubwikipedia.org
The WLP enables acetogens to utilize C1 gases like carbon monoxide (CO) and CO2 as electron acceptors, with CO and/or hydrogen (H2) serving as electron donors. encyclopedia.pub The pathway consists of two main branches: the methyl branch (eastern) and the carbonyl branch (western). encyclopedia.pubnih.gov In the methyl branch, CO2 is reduced to a methyl group attached to a tetrahydrofolate (THF) cofactor. encyclopedia.pub The carbonyl branch involves the reduction of another CO2 molecule to carbon monoxide by the enzyme carbon monoxide dehydrogenase (CODH). wikipedia.orgnih.gov The key enzyme, acetyl-CoA synthase (ACS), then catalyzes the condensation of the methyl group, the carbon monoxide, and coenzyme A (CoA) to form acetyl-CoA. wikipedia.orgnih.gov This acetyl-CoA can then be converted to acetate, a process that is coupled with substrate-level phosphorylation to generate ATP. encyclopedia.pub
Carboxydotrophic bacteria are a specific group of acetogens that can grow by utilizing CO as the sole source of carbon and energy. encyclopedia.pubresearchgate.net In these organisms, the WLP is central to their metabolism, allowing for the synthesis of acetyl-CoA for biomass and energy production. researchgate.net Some carboxydotrophs can also produce other compounds like ethanol (B145695) and butyrate (B1204436) from acetyl-CoA. frontiersin.orgnih.gov
| Organism Type | Key Pathway | Inputs | Primary Output | Key Enzymes |
| Acetogens | Wood-Ljungdahl Pathway | CO2, H2, CO | Acetate | CO Dehydrogenase, Acetyl-CoA Synthase |
| Carboxydotrophs | Wood-Ljungdahl Pathway | CO, H2, CO2 | Acetate, Ethanol | CO Dehydrogenase, Acetyl-CoA Synthase |
Methanogenic Utilization and Competition in Anaerobic Digestion
Acetate is a primary substrate for methanogenesis, the biological production of methane (B114726), particularly in anaerobic digestion environments. wikipedia.orgnih.gov Two main pathways exist for the conversion of acetate to methane (CH4):
Aceticlastic Methanogenesis: This is a direct cleavage of acetate into methane and carbon dioxide (CH3COOH → CH4 + CO2). wikipedia.orgoup.com This pathway is carried out by specific groups of methanogenic archaea, namely members of the Methanosarcinaceae and Methanotrichaceae (formerly Methanosaetaceae) families. nih.govasm.org It is estimated that in many anaerobic environments, about two-thirds of the biogenic methane is derived from the methyl group of acetate through this pathway. nih.govnih.gov
Syntrophic Acetate Oxidation (SAO): This is a two-step process involving a syntrophic (mutually dependent) relationship between bacteria and archaea. nih.govjst.go.jp First, syntrophic acetate-oxidizing bacteria (SAOB) oxidize acetate to H2 and CO2. nih.govjst.go.jpresearchgate.net This reaction is energetically unfavorable under standard conditions and can only proceed if the products (H2 and formate) are kept at very low concentrations. oup.comnih.gov This is achieved by hydrogenotrophic methanogens, which are syntrophic partners that rapidly consume H2 and CO2 to produce methane (4H2 + CO2 → CH4 + 2H2O). asm.orgresearchgate.net
Competition between these two pathways is influenced by environmental factors such as temperature and the concentration of ammonia (B1221849) and volatile fatty acids. oup.comasm.orgresearchgate.net Aceticlastic methanogenesis is often dominant under standard conditions, while SAO becomes more significant at high temperatures or high ammonia concentrations, where aceticlastic methanogens are inhibited. asm.orgasm.org SAOB can operate the Wood-Ljungdahl pathway in reverse to oxidize acetate. frontiersin.org
| Methanogenic Pathway | Organisms Involved | Reaction | Key Conditions |
| Aceticlastic Methanogenesis | Methanosarcinaceae, Methanotrichaceae | CH3COOH → CH4 + CO2 | Standard conditions, lower ammonia |
| Syntrophic Acetate Oxidation (SAO) | SAO Bacteria + Hydrogenotrophic Methanogens | 1. CH3COOH + 2H2O → 2CO2 + 4H22. 4H2 + CO2 → CH4 + 2H2O | High temperature, high ammonia |
Role in Biohydrogen Evolution by Photosynthetic and Fermentative Organisms
Acetate can serve as a substrate for biological hydrogen (biohydrogen) production by certain groups of bacteria.
Photofermentation: Photosynthetic bacteria (PSB), such as Rhodobacter species, can produce H2 from organic acids like acetate in the presence of light and under anaerobic conditions. nih.govresearchgate.net This process is driven by the energy from light, which is captured by bacteriochlorophylls. nih.gov The electrons derived from acetate are transferred through a series of carriers to ultimately reduce protons to H2, a reaction catalyzed by nitrogenase or hydrogenase enzymes. Theoretically, the photofermentation of one mole of acetate can yield four moles of H2 (CH3COOH + 2H2O → 4H2 + 2CO2). nih.govsemanticscholar.org
Dark Fermentation: In dark fermentation, hydrogen is produced from organic substrates in the absence of light. While acetate itself is a common end product of dark fermentation, some pathways can further utilize it. mdpi.com The efficiency of hydrogen production is often higher when dark fermentation is coupled with photofermentation in a two-stage process. semanticscholar.orgnih.gov In such hybrid systems, the volatile fatty acids, including acetate, produced during dark fermentation are consumed by photosynthetic bacteria in the second stage to generate additional hydrogen. nih.govnih.gov
| Process | Organisms | Substrate | Key Requirement | Theoretical H2 Yield (from Acetate) |
| Photofermentation | Photosynthetic Bacteria (e.g., Rhodobacter) | Acetate, Butyrate | Light, Anaerobic conditions | 4 mol H2 / mol acetate |
| Dark Fermentation | Fermentative Bacteria (e.g., Clostridium) | Carbohydrates | Dark, Anaerobic conditions | Acetate is often a product |
Enzymatic Biocatalysis and Metabolic Flux Analysis
Acetate Kinase and Acetyl-CoA Synthetase Activities
For acetate to enter central metabolic pathways, it must first be activated to acetyl-CoA. Microorganisms primarily use two key enzymatic pathways for this activation:
Acetate Kinase (AckA) and Phosphate (B84403) Acetyltransferase (Pta) Pathway: This is a two-step process. First, acetate kinase (AckA) catalyzes the phosphorylation of acetate by ATP to form acetyl-phosphate (acetylP) and ADP. nih.gov Then, phosphate acetyltransferase (Pta) transfers the acetyl group from acetylP to coenzyme A, yielding acetyl-CoA and inorganic phosphate. nih.gov This pathway is reversible and plays a crucial role in both acetate assimilation and excretion in many bacteria, such as Escherichia coli. nih.govresearchgate.net
Acetyl-CoA Synthetase (Acs) Pathway: This enzyme, also known as acetate-CoA ligase, catalyzes the direct conversion of acetate, ATP, and CoA into acetyl-CoA, AMP, and pyrophosphate (PPi) in a single step. ebi.ac.ukpsu.edu This pathway is widespread in both prokaryotes and eukaryotes. ebi.ac.uk While the AckA-Pta pathway is energetically more favorable for acetate activation under certain conditions, the Acs pathway is often characterized by a higher affinity (lower Km) for acetate, making it crucial for scavenging low concentrations of acetate from the environment. mdpi.com In archaea, an ADP-forming acetyl-CoA synthetase is also found, which catalyzes the formation of acetate from acetyl-CoA, producing ATP. psu.edumdpi.com
| Enzyme/Pathway | Reaction | Organismal Domain | Key Feature |
| Acetate Kinase (AckA) & Phosphate Acetyltransferase (Pta) | 1. Acetate + ATP ⇌ Acetyl-P + ADP2. Acetyl-P + CoA ⇌ Acetyl-CoA + Pi | Primarily Bacteria | Reversible; central to both acetate uptake and excretion. nih.gov |
| Acetyl-CoA Synthetase (Acs) | Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi | Bacteria, Archaea, Eukaryotes | High affinity for acetate; important for assimilation. ebi.ac.ukmdpi.com |
| ADP-forming Acetyl-CoA Synthetase | Acetyl-CoA + ADP + Pi ⇌ Acetate + ATP + CoA | Primarily Archaea | Involved in acetate formation and ATP synthesis. psu.edu |
Regulation of Central Carbon Metabolism by Acetate
The presence and concentration of acetate significantly influence the regulation of central carbon metabolism in many microorganisms.
The Acetate Switch: In bacteria like E. coli, a phenomenon known as the "acetate switch" occurs. nih.gov During rapid growth on a preferred carbon source like glucose, cells often exhibit overflow metabolism, where excess acetyl-CoA is converted to acetate and excreted. asm.org This is a strategy to balance the flux between energy production and biosynthesis. asm.org As the primary carbon source becomes depleted, the cells switch to assimilating the previously excreted acetate. nih.gov This switch involves the repression of glycolytic genes and the induction of genes for acetate uptake (like acs) and the glyoxylate (B1226380) shunt (aceBAK). embopress.org
Engineering of Biological Systems for Acetate-Mediated Processes
Hydrogen acetate, commonly known as acetate, is a key intermediate in cellular metabolism and an abundant, inexpensive carbon source derivable from various waste streams. These characteristics make it a promising feedstock for microbial bioproduction. Advances in metabolic engineering and synthetic biology have enabled the development of sophisticated strategies to utilize acetate for the synthesis of value-added chemicals. These strategies often involve the engineering of either complex microbial communities or single, highly-specialized microorganisms to channel carbon from acetate into desired bioproducts.
Microbial Consortia Design for Enhanced Bioconversion
A prominent example of this strategy is in microbial chain elongation, a process that upgrades acetate and an electron donor like ethanol into more valuable medium-chain fatty acids (MCFAs), such as butyrate and caproate. researchgate.netacs.org In these consortia, one group of microorganisms might produce acetate and ethanol from primary feedstocks (e.g., lignocellulose or glycerol), while another specialist, like Clostridium kluyveri, consumes these intermediates to elongate the carbon chain. oie.go.thnih.govengineering.org.cn For instance, a synergistic community of Eubacterium limosum and Clostridium kluyveri has been shown to convert glycerol (B35011) into 1,3-propanediol (B51772) and caproate; E. limosum ferments glycerol to produce ethanol and acetate, which are then used by C. kluyveri for chain elongation to caproate. nih.gov This division of labor prevents the toxic accumulation of intermediate metabolites and allows each species to operate under its optimal conditions. oie.go.th
Research has demonstrated the effectiveness of various consortia in converting acetate. Open cultures from inocula like anaerobic digester sludge have been successfully used to produce n-caproate and n-caprylate from ethanol and acetate. researchgate.net Furthermore, studies have shown that defined co-cultures can achieve high product specificity. A co-culture of Sporomusa ovata and Citrobacter amalonaticus Y19, for example, produced nearly double the amount of acetate from carbon monoxide compared to S. ovata alone, illustrating a syntrophic relationship where one species provides substrates for the other. wur.nl
Table 1: Examples of Microbial Consortia for Acetate-Mediated Bioconversion This table is interactive. Use the search bar to filter results.
| Microbial Species/Consortium | Conversion Process | Substrates | Key Products | Notable Finding | Reference |
|---|---|---|---|---|---|
| Clostridium kluyveri (Pure Culture) | Chain Elongation | Ethanol, Acetic Acid | Medium-Chain Fatty Acids (MCFAs) | Can be used to upgrade syngas fermentation effluent. researchgate.net | researchgate.net |
| Eubacterium limosum, Clostridium kluyveri, Massilibacterium senegalense | Fermentation & Chain Elongation | Glycerol | 1,3-Propanediol, Caproate | Co-production achieved without external ethanol addition due to in-situ production by E. limosum. nih.gov | nih.gov |
| Actinotalea fermentans, Saccharomyces cerevisiae (Engineered) | Symbiotic Fermentation | Cellulose (B213188) | Methyl-halides | A. fermentans breaks down cellulose to acetate and ethanol, which S. cerevisiae then utilizes. oie.go.th | oie.go.th |
| Anaerobic Soil Inocula | Chain Elongation | Ethanol, Acetate | n-Caproate, n-Butyrate | Soil-derived consortia showed high selectivity (60.53%) and productivity for n-caproate. engineering.org.cn | engineering.org.cn |
| Dechlorinating & Chain-Elongating Enrichments | Reductive Dechlorination | Acetate, Ethanol, Trichloroethene | Ethene, Butyrate, Caproate | Chain elongation process produced the necessary H₂ to drive complete reductive dechlorination. acs.org | acs.org |
| Sporomusa ovata, Citrobacter amalonaticus Y19 | Syngas Fermentation | Carbon Monoxide (CO) | Acetate | Co-culture nearly doubled acetate production compared to monoculture by syntrophic interaction. wur.nl | wur.nl |
Synthetic Biology Approaches for Targeted Production
Synthetic biology offers a powerful toolkit for re-wiring the metabolism of a single microbial host to efficiently convert acetate into a specific, high-value product. nih.gov This approach avoids the complexities of managing multi-species interactions and allows for precise control over metabolic pathways. Model organisms like Escherichia coli and Saccharomyces cerevisiae are frequently engineered for this purpose due to the extensive genetic tools available. nih.govnih.gov
A primary challenge in using acetate is its relatively low energy content and potential for growth inhibition at high concentrations. researchgate.netnih.gov Synthetic biology strategies often focus on enhancing the acetate uptake and activation pathways. researchgate.netresearchgate.net For instance, overexpressing genes such as acs (acetyl-CoA synthetase) can improve the conversion of acetate into the central metabolic precursor, acetyl-CoA. researchgate.netresearchgate.net From this key node, metabolic flux can be directed towards a variety of products.
Researchers have successfully engineered E. coli to produce a range of chemicals from acetate. By introducing heterologous pathways and optimizing native metabolism, scientists have achieved the production of compounds like 2,3-butanediol, itaconic acid, and the amino acids homoserine and threonine. nih.govresearchgate.netacs.org One study demonstrated the production of 35.82 g/L of threonine from acetate by engineering the upstream acetate utilization module and the downstream threonine biosynthesis pathway in E. coli. researchgate.net Another effort produced 3.57 g/L of itaconic acid by overexpressing the acetate assimilation and glyoxylate shunt pathways in an acetate-tolerant E. coli strain. nih.gov
Similarly, the yeast Saccharomyces cerevisiae has been engineered to convert acetate into products like free fatty acids (FFAs) and ethyl acetate. mdpi.comresearchgate.net One engineered yeast strain achieved an 8-fold increase in FFA production, reaching a titer of 6.6 g/L, by optimizing acetyl-CoA synthetase expression and other metabolic modifications. mdpi.com These successes highlight the potential of synthetic biology to create robust microbial cell factories that can valorize acetate into a diverse portfolio of biochemicals.
Table 2: Examples of Synthetic Biology Approaches for Production from Acetate This table is interactive. Use the search bar to filter results.
| Host Organism | Genetic Modifications | Target Product | Titer/Yield | Key Strategy | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Modular engineering of acetate utilization and homoserine pathways. | Homoserine | 37.82 g/L | Development of an 'up-stream' module for acetate utilization. | researchgate.net |
| Escherichia coli | Modular engineering, addition of threonine synthesis genes. | Threonine | 35.82 g/L | Extension of the engineered homoserine pathway. | researchgate.net |
| Escherichia coli | Overexpression of acetate uptake pathway and heterologous diol pathway. | 2,3-Butanediol & Acetoin | 1.56 g/L | Improving acetate assimilation to increase metabolic flux towards diols. acs.org | acs.org |
| Escherichia coli | Overexpression of cad (cis-aconitate decarboxylase), acs (acetyl-CoA synthetase), and glyoxylate shunt genes. | Itaconic Acid | 3.57 g/L | Amplification of acetate assimilation and product formation pathways in an acetate-tolerant host. nih.gov | nih.gov |
| Saccharomyces cerevisiae | Screening and expression of various acetyl-CoA synthetase (ACS) genes. | Free Fatty Acids (FFAs) | 6.6 g/L | Optimization of acetate activation and FFA synthesis pathways. mdpi.com | mdpi.com |
| Corynebacterium glutamicum | Regulation of the malonyl-CoA pathway. | 3-Hydroxypropionic acid | Not specified | Explored as a host for efficient production from acetate. nih.gov | nih.gov |
Environmental Biogeochemistry and Geochemical Dynamics of Hydrogen Acetate
Role in Natural Biogeochemical Cycles (e.g., Carbon and Energy Flow)
Acetate (B1210297) is a key intermediate in the mineralization of organic matter in various anoxic environments, including marine sediments and flooded soils. researchgate.netresearchgate.netusgs.gov It serves as a crucial link in the carbon cycle, connecting the breakdown of complex organic molecules with terminal metabolic processes like methanogenesis and sulfate (B86663) reduction. lumenlearning.com
In anaerobic environments, complex organic matter is first broken down into simpler compounds, including acetate, through hydrolysis and acidogenesis. psu.eduwikipedia.org This acetate then becomes a primary substrate for two major groups of microorganisms: acetoclastic methanogens, which split acetate into methane (B114726) (CH₄) and carbon dioxide (CO₂), and sulfate-reducing bacteria, which oxidize acetate using sulfate as an electron acceptor. lumenlearning.comfrontiersin.org
The competition between these microbial groups for acetate is a critical factor determining the flow of carbon and energy in anoxic ecosystems. frontiersin.org In marine environments, where sulfate is abundant, sulfate reduction is often the dominant pathway for acetate consumption. pnas.org In freshwater sediments and anaerobic digesters, where sulfate concentrations are lower, acetoclastic methanogenesis typically prevails. lumenlearning.comasm.org
Studies in the Gulf of Mexico have shown that acetate can be a significant source of both carbon for biomass and energy for heterotrophic bacteria, highlighting its role in dissolved organic carbon cycling in the ocean. researchgate.net The turnover of acetate in these systems is rapid, indicating its importance as a dynamic component of the marine carbon cycle. researchgate.net
Biodegradation Kinetics and Microbial Ecology
The biodegradation of acetate is a cornerstone of anaerobic microbial ecosystems. The kinetics and the microbial communities involved are influenced by environmental conditions such as temperature, pH, and the presence of other electron acceptors. sci-hub.senih.gov
In environments contaminated with substances like hydrocarbons or subject to high ammonia (B1221849) levels, the typical pathways of acetate degradation can be altered. researchgate.netfrontiersin.org Under conditions of high ammonia or other stressors that inhibit acetoclastic methanogens, an alternative pathway called syntrophic acetate oxidation (SAO) becomes significant. jst.go.jpnih.govoup.com
SAO is a two-step process carried out by a consortium of microorganisms. jst.go.jpnih.gov First, syntrophic acetate-oxidizing bacteria (SAOB) oxidize acetate to produce hydrogen (H₂) and CO₂. frontiersin.orgjst.go.jp This reaction is energetically unfavorable and can only proceed if the products, particularly H₂, are kept at very low concentrations. sci-hub.seoup.com This is achieved by a partner organism, typically a hydrogenotrophic methanogen, which consumes the H₂ and CO₂ to produce methane. jst.go.jpnih.gov
This syntrophic relationship is crucial for the continued degradation of organic matter in environments where direct acetate conversion to methane is inhibited. frontiersin.orgasm.org SAO has been identified as the dominant acetate degradation pathway in full-scale anaerobic digesters with high ammonia concentrations. researchgate.net Research has shown that in some sediments, acetate is not directly converted to methane but is first oxidized to CO₂, which is then reduced to methane by hydrogenotrophic methanogens. pnas.org
A diverse range of microorganisms is capable of utilizing acetate. The structure of these microbial communities is highly dependent on the specific environmental conditions.
In anaerobic digesters, the key players in acetate metabolism include acetoclastic methanogens like Methanosaeta and Methanosarcina, and SAOB in partnership with hydrogenotrophic methanogens such as Methanoculleus and Methanobacteriales. asm.orgresearchgate.netoup.com The dominance of one group over another is often dictated by factors like ammonia concentration and temperature. nih.govresearchgate.net For instance, Methanosaeta species are often dominant at low acetate concentrations, while Methanosarcina and SAO pathways become more important at higher acetate levels or under inhibitory conditions. asm.org
In soil environments, studies have identified bacteria from the phyla Betaproteobacteria (orders Burkholderiales and Oxalobacteraceae) and Firmicutes (genera Bacillus or Clostridium) as significant acetate utilizers under anaerobic conditions. ucdavis.edu In marine sediments, members of the Desulfobacteraceae (sulfate-reducers) and other groups like Arcobacter have been identified as key acetate oxidizers. int-res.com The specific community composition can vary significantly depending on the available electron acceptors, such as sulfate, iron, or manganese. int-res.com For example, in some deep subsurface environments, Brevundimonas species have been shown to be abundant and to benefit from acetate amendment. mdpi.com
The functional dynamics of these communities are complex, with various microbes potentially competing for or synergistically consuming acetate. acs.org This intricate network of microbial interactions governs the rate and pathway of acetate degradation in natural and engineered systems. sci-hub.seresearchgate.net
Influence on Material Corrosion and Remediation Strategies
Acetic acid is a known corrosive agent, particularly for carbon steel and other alloys used in industries such as oil and gas production. ampp.orgnih.gov Understanding the mechanisms of this corrosion and developing effective control strategies are of significant industrial importance.
Acetic acid accelerates the corrosion of carbon steel primarily by increasing the rate of the cathodic reaction, which is the evolution of hydrogen gas. koreascience.krampp.org Being a weak acid, it provides an additional source of hydrogen ions (H⁺) at the metal surface through its dissociation. ampp.orgresearchgate.net This "buffering effect" replenishes the H⁺ ions that are consumed during the corrosion process, thus sustaining a higher corrosion rate. ampp.orgresearchgate.net
The concentration of acetic acid plays a critical role. At lower concentrations, the corrosion rate tends to increase with increasing acid concentration. nih.govacs.org Interestingly, some studies have reported that at very high concentrations, the corrosion rate may decrease, possibly due to the adsorption of acetic acid or acetate ions onto the steel surface, which can inhibit the anodic reaction. nih.govacs.org In some cases, acetic acid can promote localized pitting corrosion. acs.orgresearchgate.net
Table 1: Effect of Acetic Acid Concentration on Carbon Steel Corrosion in a CO₂-H₂S Medium This table presents data on how varying concentrations of acetic acid affect the corrosion characteristics of carbon steel. The data is based on electrochemical measurements.
| Acetic Acid Concentration (ppm) | Corrosion Observation | Dominant Corrosion Type |
|---|---|---|
| 0 (Blank) | Uniform corrosion observed. | Uniform |
| 1 | Increased uniform corrosion compared to blank. | Uniform |
| 50 | Significant pitting observed on the surface. | Pitting |
| 500 | Number of pits is significantly reduced compared to 50 ppm. | Reduced Pitting |
Source: Adapted from research on the effect of acetic acid on carbon steel corrosion. nih.govacs.org
Controlling acetic acid-induced corrosion often involves a combination of material selection, environmental modification, and the use of corrosion inhibitors.
Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for studying corrosion mechanisms and evaluating the effectiveness of inhibitors. koreascience.kracs.orgimist.ma These methods provide insights into how inhibitors affect the anodic and cathodic reactions and the formation of protective films on the metal surface. ijert.orgimist.ma
Corrosion inhibitors are chemical compounds that, when added to the environment in small concentrations, can significantly decrease the rate of corrosion. ijert.orgresearchgate.net For acidic environments containing acetic acid, various organic compounds have been investigated as inhibitors. researchgate.netconfer.cz These inhibitors typically contain heteroatoms like nitrogen, sulfur, or oxygen and aromatic rings, which facilitate their adsorption onto the metal surface. ijert.orgresearchgate.net This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion reactions. ijert.org
Examples of inhibitors studied for use in acetic acid solutions include triazole derivatives, hexamine, and various amino acids like glutamic acid. imist.maijert.orgresearchgate.netconfer.cz The effectiveness of these inhibitors depends on their concentration, the temperature, and the specific composition of the corrosive medium. ijert.orgresearchgate.net Studies have shown that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions, by adsorbing onto the steel surface. researchgate.net
Advanced Applications in Chemical Synthesis and Materials Science Research
Acetic Acid as a Reaction Medium and Catalyst
The utility of acetic acid as both a solvent and a participant in catalytic cycles is a cornerstone of its advanced applications. Its amphiprotic nature and ability to act as a proton donor make it invaluable in numerous chemical transformations.
Acetic acid serves as a highly effective polar protic solvent, capable of dissolving a wide range of organic and inorganic compounds. This property is particularly advantageous in catalysis.
In homogeneous catalysis , where the catalyst is in the same phase as the reactants, acetic acid can stabilize charged intermediates and transition states, thereby accelerating reaction rates. For instance, in the industrial production of terephthalic acid (a precursor to PET plastic), acetic acid is the solvent of choice for the cobalt-manganese-bromide catalyzed oxidation of p-xylene (B151628). It facilitates the electron transfer processes and maintains the solubility of the metal catalysts and organic substrates.
In heterogeneous catalysis , where the catalyst is in a different phase, acetic acid can influence the reaction environment at the catalyst surface. It can modify the surface properties of solid catalysts, such as metal oxides, by protonating surface hydroxyl groups. This can alter the catalyst's acidity and its interaction with reactants, leading to enhanced selectivity and activity. Research has shown its effectiveness as a solvent in the palladium-catalyzed carbonylation of alcohols, where it promotes the desired reaction pathway while minimizing side reactions.
| Catalytic System | Role of Acetic Acid | Industrial Relevance |
| Co/Mn/Br in p-xylene oxidation | Solvent | Production of Terephthalic Acid (PTA) |
| Palladium on carbon (Pd/C) | Solvent & Co-catalyst | Synthesis of fine chemicals |
| Rhodium complexes | Solvent | Carbonylation reactions (e.g., Methanol (B129727) to Acetic Acid) |
While acetic acid itself is a simple molecule, its conjugate base, the acetate (B1210297) ion (CH₃COO⁻), is a versatile ligand in coordination chemistry. The acetate ligand can coordinate to metal ions in several modes, including monodentate, bidentate (chelating), and bridging. This versatility is crucial in the design of metal-organic frameworks (MOFs) and molecular catalysts.
The bridging capability of the acetate ligand allows for the construction of polynuclear metal complexes with specific magnetic and electronic properties. For example, dinuclear rhodium(II) acetate complexes are powerful catalysts for cyclopropanation and C-H insertion reactions. The acetate ligands hold the two rhodium atoms in close proximity, which is essential for their catalytic activity.
Furthermore, acetate can act as a precursor or a modulating agent in the synthesis of more complex ligands. By reacting with multifunctional organic molecules, the acetate moiety can be incorporated into larger ligand structures, fine-tuning the steric and electronic environment around a metal center.
Functional Material Design and Synthesis
The role of acetic acid extends into materials science, where it is utilized as a precursor, a catalyst, and a processing agent in the creation of functional materials with tailored properties.
Acetic acid is a key building block in the synthesis of various polymers. A significant application is in the production of vinyl acetate monomer (VAM), which is then polymerized to form polyvinyl acetate (PVA), a widely used adhesive and emulsion paint component.
More recently, acetic acid has gained attention in the realm of sustainable materials. It is a precursor for cellulose (B213188) acetate, a bioplastic derived from natural cellulose (wood pulp). The process involves the acetylation of cellulose using acetic anhydride, which is produced from acetic acid. Cellulose acetate is biodegradable and is used in applications such as photographic films, textiles (rayon), and cigarette filters.
| Polymer | Role of Acetic Acid | Key Application |
| Polyvinyl Acetate (PVA) | Precursor for Vinyl Acetate Monomer | Adhesives, Paints |
| Cellulose Acetate | Acetylating agent precursor | Biodegradable plastics, Textiles |
| Polylactic Acid (PLA) | Catalyst in some synthesis routes | Bioplastics for packaging |
In the field of nanotechnology, acetic acid is employed as a pH modifier, a stabilizing agent, and a solvent in the synthesis of various nanomaterials. For instance, in the sol-gel synthesis of metal oxide nanoparticles (e.g., TiO₂, ZnO), acetic acid can be used to control the hydrolysis and condensation rates of the metal alkoxide precursors. This control is critical for determining the final particle size, morphology, and crystallinity of the nanomaterials.
Acetic acid also plays a role in the surface modification of nanomaterials. It can be used to functionalize the surface of nanoparticles with carboxylate groups, which can improve their dispersibility in certain solvents or provide sites for further chemical modification. This surface functionalization is essential for the application of nanomaterials in fields such as drug delivery, catalysis, and sensor technology. Research has demonstrated that treating the surface of zinc oxide nanorods with acetic acid can enhance their photoluminescent properties, which is beneficial for applications in optoelectronics.
Cutting Edge Analytical and Spectroscopic Characterization of Hydrogen Acetate
Advanced Spectroscopic Probes for Molecular Interactions (e.g., FTIR, Raman, X-ray)
The intermolecular forces of hydrogen acetate (B1210297), particularly hydrogen bonding, dictate its physical and chemical properties. Advanced spectroscopic techniques are indispensable for probing these interactions.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are powerful for studying the vibrational modes of acetic acid molecules, which are sensitive to their local environment. In aqueous solutions, the C=O stretching vibration band shows a significant high-frequency shift in Raman spectra as water is added, moving from 1665 cm⁻¹ in pure liquid acetic acid to 1715 cm⁻¹. acs.org This indicates that the hydrogen bonds involving the carbonyl group in aqueous solution are weaker than in pure acetic acid. acs.org Conversely, the addition of acetic acid to water disrupts the hydrogen-bond network of water. acs.org Attenuated Total Reflection (ATR) FT-IR and Raman spectroscopy have been used to analyze the structural states of aqueous acetic acid solutions, correlating changes in refractive index with molecular interactions. nih.gov Studies on acetic acid dimers adsorbed on surfaces, like Pt(111), have identified a characteristic γOH mode around 932 cm⁻¹, indicative of hydrogen bonding within a cyclic dimer structure. dtic.mil
X-ray Diffraction (XRD) provides definitive information on the arrangement of molecules in the crystalline state. Single-crystal X-ray diffraction has revealed that solid acetic acid forms infinite chains of hydrogen-bonded molecules, similar to formic acid, rather than the cyclic dimers observed in the gas phase. iucr.orgscispace.com The crystal structure is orthorhombic, and the hydrogen bond distance (O-H···O) has been measured to be approximately 2.61 Å. iucr.org X-ray scattering studies on liquid acetic acid also suggest that the short-range order is characterized by a chain-like structure reminiscent of the crystal state. researchgate.net
The table below summarizes key spectroscopic data for hydrogen acetate.
| Spectroscopic Technique | Sample Phase | Observed Feature | Wavenumber/Parameter | Interpretation |
| Raman Spectroscopy | Liquid/Aqueous | C=O Stretch | 1665 cm⁻¹ (Pure) -> 1715 cm⁻¹ (Aq.) | Weaker H-bonding at C=O in water. acs.org |
| HREELS | Adsorbed on Pt(111) | γOH mode | ~932 cm⁻¹ | Formation of cyclic dimers on the surface. dtic.mil |
| X-ray Diffraction | Solid Crystal | O-H···O distance | ~2.61 Å | Infinite chains linked by hydrogen bonds. iucr.org |
| Raman Spectroscopy | Gaseous | Intermonomer modes | 155 and 99 cm⁻¹ | O···O stretching and other dimer vibrations. aip.org |
Hyphenated Chromatographic-Mass Spectrometric Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a sensitive detection method, are essential for the analysis of acetic acid in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like acetic acid. truman.eduimist.ma The technique separates components of a mixture in the gas phase before detecting them with a mass spectrometer, which provides structural information. truman.eduimist.ma For the analysis of organic acids, which can exhibit poor peak shape on standard non-polar columns, derivatization into esters is often employed. chromforum.org However, specialized polar columns, such as those with a polyethylene (B3416737) glycol stationary phase (like FFAP), can analyze underivatized carboxylic acids effectively. truman.educhromforum.org GC-MS is widely used for quantitative analysis of acetic acid in food samples and for characterizing its presence in industrial processes. truman.eduimist.ma
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing non-volatile or thermally unstable compounds in liquid samples. ijpsjournal.com Acetic acid is frequently used as a mobile phase additive in LC-MS to improve ionization and chromatographic resolution. sigmaaldrich.comlcms.cz For the analysis of short-chain fatty acids like acetic acid, which are highly hydrophilic and volatile, derivatization is often necessary to achieve good retention and sensitivity in typical reversed-phase systems. shimadzu.eu A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH). shimadzu.eu Ion Chromatography coupled with Mass Spectrometry (IC-MS) offers a direct method for analyzing small organic acids without derivatization. chromatographytoday.com
The following table presents typical parameters for the analysis of hydrogen acetate using hyphenated techniques.
| Technique | Sample Type | Column/Mobile Phase | Derivatization | Purpose |
| GC-MS | Food Samples | FFAP open-tubular column | None | Quantitative analysis. truman.edu |
| GC-MS | General Organic Acids | DB-5MS (non-polar) | Recommended (e.g., esterification) | Improved peak shape and analysis of complex mixtures. chromforum.org |
| LC-MS/MS | Biological Samples | Reversed-phase C18 | 3-nitrophenylhydrazine (3-NPH) | Analysis of short-chain fatty acids. shimadzu.eu |
| IC-MS | Organic Acid Impurities | Anion exchange | None | Direct quantification of polar impurities. chromatographytoday.com |
In Situ and Operando Techniques for Reaction Monitoring
In situ and operando spectroscopy are revolutionary approaches that allow for the real-time observation of catalysts and chemical reactions under actual operating conditions. chinesechemsoc.orgeuropean-mrs.com These techniques provide invaluable insights into reaction mechanisms, intermediate species, and catalyst behavior.
Operando FTIR Spectroscopy has been instrumental in studying heterogeneous catalytic reactions involving acetic acid, such as its ketonization over metal oxide catalysts like TiO₂. researchgate.netresearchgate.net By monitoring the catalyst surface during the reaction, researchers can identify the nature of adsorbed species. For example, studies have shown that on TiO₂ surfaces, acetic acid adsorbs to form various acetate species (monodentate, bidentate), and the relative abundance of these species, which are precursors to the reaction products, depends on the catalyst's crystal phase and the reaction temperature. researchgate.netresearchgate.net Similarly, in the electro-oxidation of ethanol (B145695), operando FTIR has been used to identify aldehyde intermediates on the anode surface that lead to the formation of acetic acid. scholaris.ca
In Situ NMR Spectroscopy has also been applied to monitor electrocatalytic reactions. For instance, in situ ¹³C NMR was used to follow the electro-oxidation of ethanol, allowing for the quantification of acetic acid as a main product and the detection of intermediates like acetaldehyde. rsc.org
These techniques bridge the gap between idealized surface science studies and industrial catalytic processes by providing a dynamic picture of the chemical transformations as they occur. sci-hub.se
Electrochemical Sensing and Bioelectrochemical Applications
The development of sensitive and selective sensors for acetic acid is crucial for applications in environmental monitoring, food quality control, and biotechnology. researchgate.netresearchgate.net
Electrochemical sensors offer a rapid, accurate, and sensitive means of detecting acetic acid. mdpi.com These sensors often work by measuring the current change produced during the electrochemical oxidation of acetic acid at the surface of a modified electrode. One approach involves using screen-printed electrodes modified with sensing materials like tetra-tert-butyl phthalocyanine. mdpi.com Such sensors have demonstrated a linear response to increasing acetic acid concentrations, with limits of detection in the millimolar (mM) range. mdpi.com Other sensor designs for related compounds like indole-3-acetic acid have employed nanocomposites of materials like poly(L-Proline) nanoparticles, carbon dots, and multiwalled carbon nanotubes to achieve very low detection limits, in the micromolar (µM) or even nanomolar (nM) range. mdpi.comresearchgate.net
Biosensors utilize biological components, such as enzymes or whole microbial cells, coupled with a transducer to detect a target analyte. For acetic acid, microbial biosensors have been developed that are based on the respiratory activity of immobilized microorganisms. researchgate.netresearchgate.net The consumption of oxygen by the microbes in the presence of acetic acid is measured by an oxygen electrode, providing a signal proportional to the acetic acid concentration. researchgate.netresearchgate.net Another type of biosensor is based on transcription factors, such as Haa1 from Saccharomyces cerevisiae, which changes its location within the cell in response to acetic acid, triggering a measurable reporter gene expression. oup.com These biosensors can be used for high-throughput screening of microbial strains for acetic acid production or tolerance. oup.com
The table below highlights the performance of various acetic acid sensors.
| Sensor Type | Sensing Principle | Key Material/Component | Linear Range | Limit of Detection (LOD) |
| Electrochemical Sensor | Amperometry | Phthalocyanine-modified Carbon SPE | 10 - 100 mM (buffered) | 7.76 mM mdpi.com |
| Microbial Biosensor | Oxygen Consumption | Immobilized Fungus (Fusarium solani) | 5 - 30 mg/L | N/A |
| Biosensor (Yeast-based) | Transcription Factor Activation | S. cerevisiae with Haa1 | 10 - 60 mM | N/A |
| Portable Analyzer (Wine) | Electrochemical | Sentia™ Test Strips | 0.1 - 1.5 g/L | 0.1 g/L universalbiosensors.comuniversalbiosensors.com |
Computational and Theoretical Investigations of Hydrogen Acetate Systems
Ab Initio and Density Functional Theory Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that serve as the bedrock for understanding the electronic structure of molecules. They are used to predict geometries, energies, and various molecular properties from first principles, without reliance on empirical data.
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate results but are computationally expensive. DFT, particularly with hybrid functionals like B3LYP and M06-2X, offers a balance between accuracy and computational cost, making it a popular choice for a wide range of chemical systems. mdpi.comosti.gov
Detailed Research Findings: Studies utilizing DFT have been crucial in characterizing the structure and stability of acetic acid and its hydrates. For instance, calculations have identified the most stable conformers of acetic acid monohydrates and dihydrates. The most stable structure for a single water molecule interacting with acetic acid is a cyclic, double hydrogen-bonded geometry with the syn-conformer of acetic acid. aip.org Similarly, the most stable dihydrate structure also involves the syn-conformer in a cyclic arrangement with two water molecules. aip.org
DFT calculations have also been employed to investigate the electronic properties of more complex systems involving the acetate (B1210297) group. For example, the electronic structures of N-glycolylneuraminic acid (Neu5Gc) and N-acetylneuraminic acid (Neu5Ac) were studied in various solvents, including acetic acid. mdpi.com These calculations revealed that the maximum positive electrostatic potential is located on the carboxyl group's hydrogen, indicating a prime site for nucleophilic attack. mdpi.com Furthermore, research on metal-exchanged MFI zeolites used DFT to analyze the conversion of methane (B114726) and carbon dioxide into acetic acid, demonstrating that charge transfer between methane and the metal cation is a key step in the reaction. osti.gov
Table 1: Calculated Bond Dissociation Energies (BDEs) for Acetic Acid This table presents theoretically calculated bond dissociation energies for various bonds within the acetic acid molecule, providing insight into its chemical reactivity. researchgate.net
| Bond | BDE (kcal/mol) |
| CH₃C(O)O-H | 111.5 |
| CH₃-C(O)OH | 83.4 |
| H-CH₂C(O)OH | 98.7 |
| C-O (in COOH) | 120.3 |
Molecular Simulation Techniques for Condensed Phase Behavior
While quantum mechanical methods excel at describing individual molecules, molecular simulations like Molecular Dynamics (MD) and Monte Carlo (MC) are essential for understanding the behavior of these molecules in bulk (condensed phases). These techniques use classical force fields—sets of parameters that describe the potential energy of a system—to simulate the movements and interactions of thousands or millions of molecules over time.
Detailed Research Findings: MD simulations have provided significant insights into the behavior of acetate ions and acetic acid in aqueous solutions. Simulations have been used to study specific ion interactions between alkali cations (like Li⁺, Na⁺, K⁺) and the acetate anion, which serves as a model for understanding how ions interact with protein surfaces. nih.gov These studies, using polarizable potential models, have computed the free energy profiles for ion pairing and have shown, for example, a preferential binding of Na⁺ over K⁺ to the acetate ion. nih.gov
Other simulations have focused on the hydration structure of acetic acid and the acetate ion. Using the 1D-RISM integral equation method, researchers found that the average number of water molecules in the hydrophobic hydration shell of the methyl (CH₃) group increases from 8.9 for acetic acid to 10 for the acetate ion. researchgate.net The study also revealed that the deprotonated carboxylate group (COO⁻) forms an average of 6 hydrogen bonds with water, compared to just 2.5 for the protonated carboxyl group (COOH), highlighting a significant reorientation of surrounding water molecules upon dissociation. researchgate.net MD simulations have also been used to investigate the aggregation of acetic acid in water, showing a preference for forming chain-like dimers. jocpr.com
Table 2: Hydration Properties of Acetic Acid vs. Acetate Ion This table summarizes key hydration characteristics for both the neutral acetic acid molecule and its corresponding anion in an aqueous environment, as determined by simulation studies. researchgate.net
| Species | Avg. H₂O in CH₃ Hydration Shell | Avg. H-Bonds at Carboxyl Group |
| Acetic Acid (CH₃COOH) | 8.9 | 2.5 |
| Acetate Ion (CH₃COO⁻) | 10.0 | 6.0 |
Reaction Pathway Elucidation via Transition State Theory
Understanding the mechanism of a chemical reaction involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. Transition State Theory (TST) provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state. Computational methods are invaluable for locating the geometry of the TS and calculating its energy, which determines the activation energy barrier for the reaction.
Detailed Research Findings: The dissociation of acetic acid in water is a fundamental proton transfer reaction that has been extensively studied computationally. Combining metadynamics with transition path sampling, researchers have identified two distinct dissociation pathways. nih.gov One path involves the formation of a metastable contact ion pair, while the other features a direct proton transfer to the solution through an unstable Zundel-ion-like intermediate. nih.gov
Computational studies have also shed light on acetate-assisted reactions. For example, combined experimental and DFT studies on C-H activation at rhodium and iridium centers showed that acetate plays a crucial role. nih.gov The calculations revealed that the barriers for proton transfer and ligand substitution were similar, and that the selectivity of the reaction could be dramatically altered by the presence of other ions like chloride. nih.govle.ac.uk In another study, the reaction between peracetic acid and the hydroxyl radical was investigated using multi-conformer TST. copernicus.org The results showed that at lower temperatures, abstraction of the acidic hydrogen is the dominant pathway, while at higher temperatures, abstraction of a methyl hydrogen becomes more significant. copernicus.org
Table 3: Calculated Free Energy Barriers for Reactions Involving Acetate/Acetic Acid This table shows computed activation free energies for different reaction steps, illustrating how computational chemistry quantifies the energy required for chemical transformations.
| Reaction System | Reaction Step | Activation Free Energy (kcal/mol) | Reference |
| Enynyl Acetates (Au(I) catalyzed) | le.ac.ukkaist.ac.kr-Hydrogen Shift (water-catalyzed) | 16.4 | acs.org |
| Mg²⁺-Acetate in Water | Monodentate to Bidentate Coordination | ~5.8 | ustc.edu.cn |
| Methane + CO₂ on Cu-MFI Zeolite | Methane Dissociation | 11.5 | osti.gov |
Future Directions and Interdisciplinary Research Opportunities
Sustainable Production and Valorization Strategies
The traditional production of acetic acid relies heavily on petrochemical feedstocks, particularly through the carbonylation of methanol (B129727), a process associated with significant carbon dioxide emissions and the consumption of non-renewable resources. coherentmarketinsights.commonash.edu Over 90% of the world's acetic acid is currently produced via these petrochemical routes, with estimates suggesting that for every kilogram of acetic acid produced from methanol, 1.6 kg of CO2 is emitted. resourcewise.com The drive towards a more sustainable chemical industry is therefore catalyzing a shift towards innovative and greener production pathways.
Bio-based innovations are at the forefront of this transition. coherentmarketinsights.com Bio-fermentation, a process that has been used for centuries in a dilute form to make vinegar, is now being optimized for industrial-scale production of high-purity acetic acid. resourcewise.com This method utilizes renewable feedstocks such as corn starch, sugar cane, and lignocellulosic biomass, which are converted by bacteria into acetic acid, thereby reducing dependence on fossil fuels and lowering greenhouse gas emissions. coherentmarketinsights.com Companies like Sekab in Sweden and Godavari Biorefineries in India are already producing biobased acetic acid by converting biomass and molasses-based ethanol (B145695), respectively. resourcewise.com
Another promising frontier is the direct conversion of waste streams into acetic acid. Researchers at Monash University have developed a process to transform waste CO₂ into acetic acid using water as an environmentally friendly solvent and an iron-based catalyst derived from a metal-organic framework. monash.edu This technology not only offers a sustainable production route but also contributes to carbon capture and utilization (CCU) efforts. coherentmarketinsights.commonash.edu Other strategies include the dry reforming of methane (B114726) from biogas to produce syngas, which can then be used to synthesize acetic acid. resourcewise.comcsic.es These "waste-to-value" approaches are central to establishing a circular economy within the chemical industry. coherentmarketinsights.com
Electrochemical synthesis is also emerging as a key area of research to enhance the efficiency and sustainability of acetic acid production. coherentmarketinsights.com These methods aim to use renewable electricity to drive the conversion of simple molecules like CO₂ into acetic acid, minimizing the environmental impact. acs.org
| Production Method | Feedstock | Key Advantages | Environmental Impact |
| Traditional (Methanol Carbonylation) | Methanol, Carbon Monoxide (from fossil fuels) | Well-established, high yield | High CO2 emissions, reliance on non-renewable resources coherentmarketinsights.commonash.eduresourcewise.com |
| Bio-fermentation | Corn starch, sugar cane, lignocellulose, molasses | Utilizes renewable resources, lower greenhouse gas emissions coherentmarketinsights.comresourcewise.com | Reduced carbon footprint, supports circular economy coherentmarketinsights.com |
| CO2 Conversion | Waste Carbon Dioxide | Utilizes captured carbon, operates in environmentally friendly conditions monash.edu | Negative or neutral carbon footprint potential monash.eduacs.org |
| Biogas Reforming | Methane, CO2 (from biogas) | Utilizes waste biomass, potential for carbon-neutral processes resourcewise.comcsic.es | Lower environmental impact compared to traditional methods csic.es |
| Electrochemical Synthesis | Carbon Dioxide, Water | Can be powered by renewable electricity, high efficiency potential coherentmarketinsights.comacs.org | Minimal direct emissions, dependent on electricity source coherentmarketinsights.com |
Integration into Renewable Energy Systems (e.g., Fuel Cells)
Hydron;acetate (B1210297) is being investigated as a valuable substrate in renewable energy systems, particularly in the context of microbial fuel cells (MFCs) and the production of biohydrogen. MFCs are bio-electrochemical devices that utilize microorganisms to convert the chemical energy stored in organic matter directly into electrical energy. Acetate is a preferred substrate for electricity generation in MFCs, demonstrating higher power output compared to other fermentation byproducts like butyrate (B1204436). nih.gov
Research has shown that bacteria can oxidize acetate to produce electrons and protons, which can then be harnessed to generate an electric current. nih.gov This process is not only a method for waste valorization but also a potential source of decentralized power.
The integration of acetic acid into such systems offers a pathway to produce clean energy from a variety of biodegradable organic materials. nih.gov For instance, photosynthetic bacteria like Rhodobacter sphaeroides can produce hydrogen from acetate, and strains are being isolated that show significantly higher yields than previously studied organisms. nih.gov This opens up possibilities for combined fermentation processes where organic waste is first converted to acetate and other intermediates, which are then used to produce hydrogen. youtube.com Solid oxide fuel cells (SOFCs) have also been successfully operated using acetic acid–steam fuel for extended periods without degradation, showcasing its potential as a direct fuel for clean electricity generation. researchgate.net
| Renewable Energy Application | Role of Hydron;acetate | Key Research Findings | Potential Impact |
| Microbial Fuel Cells (MFCs) | Substrate for electricity generation | Acetate is a preferred substrate, yielding higher power densities than butyrate nih.gov | Decentralized power generation from organic waste |
| Biohydrogen Production (MFC-assisted) | Electron and proton source | Over 90% recovery of electrons and protons as H₂ gas with external voltage nih.govyoutube.com | Efficient and sustainable hydrogen production from biomass |
| Photo-fermentation | Substrate for photosynthetic bacteria | Strains of Rhodobacter sphaeroides show high hydrogen yields from acetate nih.gov | Enhanced biohydrogen production from organic acids |
| Solid Oxide Fuel Cells (SOFCs) | Direct fuel source | Continuous operation for over 200 hours without performance degradation researchgate.net | Clean and efficient electricity generation from renewable acetic acid |
Biotechnological Innovations for Industrial Symbiosis
Acetic acid bacteria (AAB) are central to biotechnological processes that have significant industrial applications, creating opportunities for industrial symbiosis where the waste of one process becomes the feedstock for another. nih.gov These obligate aerobes are known for their ability to oxidize ethanol to produce acetic acid, the basis for vinegar production. nih.gov However, their metabolic capabilities extend to the production of other valuable bioproducts.
One of the most notable products is microbial cellulose (B213188), which is produced by certain species of AAB. nih.gov This biopolymer has exceptional physical properties, making it a candidate for numerous applications in materials science and medicine. The production of microbial cellulose using AAB can be integrated with industries that produce ethanol as a byproduct, creating a value-added stream from a potential waste product.
Modern biotechnological tools are further enhancing the potential of AAB and other microorganisms in industrial settings. The use of "omic" technologies—genomics, transcriptomics, proteomics, and metabolomics—is providing a deeper understanding of the metabolic pathways and biodiversity of the microbiota involved in processes like vinegar production. nih.gov This knowledge can be used to optimize acetification conditions and develop new products with desirable sensory and health profiles. nih.gov
Furthermore, synthetic biology is enabling the genetic engineering of microbes that can use acetic acid as a carbon source to produce complex molecules, ranging from pharmaceuticals to biodegradable plastics. alliancechemical.com This creates a symbiotic relationship where industries producing acetic acid can supply a key feedstock to other biotechnological manufacturing processes. The use of acetogenic bacteria to produce acetic acid from inorganic substrates like CO₂ and CO is also a rapidly developing field, with the potential to make industrial processes more sustainable by utilizing synthesis gas from waste gasification. researchgate.net
| Biotechnological Application | Microorganism(s) | Key Product(s) | Industrial Symbiosis Potential |
| Vinegar Production | Acetic Acid Bacteria (e.g., Acetobacter, Gluconacetobacter) | Acetic acid (Vinegar) | Utilization of ethanol from fermentation industries nih.gov |
| Microbial Cellulose | Acetic Acid Bacteria | High-purity cellulose | Valorization of ethanol-rich waste streams into high-value biomaterials nih.gov |
| Platform Chemical Synthesis | Genetically Engineered Microbes | Pharmaceuticals, biodegradable plastics | Use of acetic acid as a sustainable carbon source for biomanufacturing alliancechemical.com |
| Acetogenesis | Acetogenic Bacteria | Acetic acid | Conversion of industrial waste gases (CO, CO₂) into a valuable chemical feedstock researchgate.net |
Advanced Sensing and Environmental Monitoring Technologies
The detection of this compound vapor is crucial for environmental monitoring, as it is considered an organic pollutant that can be harmful to both human health and materials. scientific.net In recent years, significant progress has been made in developing advanced sensors for the real-time, sensitive, and selective detection of acetic acid gas.
Electrochemical sensors are a prominent technology in this field. These sensors often utilize three-electrode systems and are capable of continuous air quality monitoring in various settings, including for safety and process control. membrapor.ch The development of novel materials has been key to improving the performance of these sensors. For example, quartz crystal microbalance (QCM) sensors coated with a polyaniline film have been shown to respond effectively and sensitively to acetic acid gas, with frequency shifts showing a linear correlation to the gas concentration. scientific.net
Nanomaterials are also playing a crucial role in enhancing sensor capabilities. Glacial acetic acid has been used in the synthesis of nanomaterials for sensor fabrication, helping to create high-performance sensing interfaces. patsnap.com Sensors based on nanocomposites, such as those combining Sn₃O₄ and reduced graphene oxide (RGO), are being developed for the detection of sub-ppm levels of acetic acid at room temperature, which is important for applications in environmental monitoring and medical diagnostics. researchgate.net Other materials, like Fe-Ce-O bimetallic oxides, have demonstrated ultrahigh sensing responses to ethyl acetate, with the ability to detect concentrations as low as 10 parts per billion (ppb). nih.gov These sensors also show promise in differentiating between ethyl acetate and its byproducts like acetic acid. nih.gov
These advanced sensing technologies are moving towards integration into portable, low-cost devices for on-site environmental monitoring. researchgate.netpatsnap.com Companies are developing distributed sensor networks combined with data analytics and machine learning algorithms to identify emission patterns and sources of acetic acid in real-time. patsnap.com This allows for more effective environmental management and ensures compliance with increasingly stringent regulations. patsnap.com
| Sensor Type | Sensing Material/Technology | Detection Limit/Range | Key Features and Applications |
| Electrochemical Sensor | 3-Electrode System | 0 - 100 ppm | Continuous air quality monitoring, portable gas detectors membrapor.ch |
| QCM Sensor | Polyaniline Film | Not specified, linear response | Effective and sensitive detection for real-time monitoring scientific.net |
| Chemiresistive Sensor | Sn₃O₄ - Reduced Graphene Oxide (RGO) | sub-ppm | High sensitivity at room temperature, potential for low-cost monitors researchgate.net |
| Bimetallic Oxide Sensor | Fe-Ce-O Interfaces | As low as 10 ppb (for ethyl acetate) | Ultrahigh response, fast recovery, potential for medical screening nih.gov |
| Distributed Sensor Network | High-precision electrochemical sensors | ppb-level concentrations | Real-time data, source identification, integration with meteorological data patsnap.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for acetylating organic compounds like glucose derivatives, and how can reaction conditions be optimized for yield?
- Methodological Answer : Acetylation typically involves using acetic anhydride as the acetylating agent with acid catalysts (e.g., HClO₄). A stepwise approach includes:
Mixing acetic acid and acetic anhydride in stoichiometric excess.
Adding the substrate (e.g., glucose) and catalyst under controlled temperature to avoid exothermic runaway.
Quenching the reaction in water to precipitate the product.
Yield optimization requires monitoring reaction time, temperature, and catalyst concentration. For example, excessive catalyst may degrade sensitive substrates .
Q. How can researchers determine the purity and structural integrity of acetate derivatives post-synthesis?
- Methodological Answer : Techniques include:
- Chromatography (HPLC) : Quantify purity (>96% as per industrial standards) .
- Crystallography : Resolve crystal structures using X-ray diffraction to confirm molecular geometry (e.g., ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate) .
- Spectroscopy (NMR, IR) : Validate functional groups (e.g., acetyl peaks at ~2.1 ppm in ¹H NMR) .
Q. What are the critical safety considerations when handling acetylating agents such as acetic anhydride in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation or skin contact.
- Immediate decontamination protocols: Rinse skin with soap/water for 15 minutes; flush eyes with water .
- Store acetic anhydride away from incompatible substances (e.g., strong bases) .
Q. How should researchers approach literature reviews to identify reliable data on acetate compounds' physicochemical properties?
- Methodological Answer :
Use authoritative databases (e.g., EnvironmentalChemistry.com ) for regulatory and physicochemical data .
Cross-validate data across primary sources (e.g., peer-reviewed journals) and avoid unverified platforms like benchchem.com .
Apply ACS citation standards to ensure traceability .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between published data on acetate compounds' reaction kinetics or thermodynamic properties?
- Methodological Answer :
- Conduct reproducibility studies : Replicate experiments under identical conditions (e.g., catalyst type, solvent purity) .
- Perform meta-analyses : Statistically aggregate data from multiple studies to identify outliers or systematic errors .
- Use sensitivity analysis : Test how variables (e.g., temperature gradients) affect outcomes .
Q. How can experimental designs for studying acetate ester hydrolysis be structured to account for variables like pH, temperature, and catalyst concentration?
- Methodological Answer :
- Factorial Design : Vary pH (4–10), temperature (25–80°C), and catalyst loadings in a matrix to identify interaction effects.
- Control Groups : Include uncatalyzed reactions and buffer solutions to isolate variable impacts .
- Kinetic Modeling : Fit data to Arrhenius or Eyring equations to derive activation parameters .
Q. What methodologies are recommended for analyzing trace byproducts in acetylation reactions, and how can their formation mechanisms be elucidated?
- Methodological Answer :
- LC-MS/MS : Detect and quantify trace byproducts (e.g., chloroacetyl derivatives) with high sensitivity .
- Isotopic Labeling : Use ¹³C-labeled acetic anhydride to track acetyl group transfer pathways.
- Computational Chemistry : Simulate reaction pathways (e.g., DFT calculations) to propose mechanistic intermediates .
Q. How can researchers integrate computational chemistry with experimental data to predict acetate compound behavior under novel conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects or thermal stability using software like GROMACS.
- QSPR Models : Corrogate experimental properties (e.g., logP, solubility) with molecular descriptors .
- Validation : Compare computational predictions with empirical data (e.g., crystallographic bond lengths) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
